molecular formula C30H33N3O3 B3012399 4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 1112288-89-7

4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Cat. No. B3012399
CAS RN: 1112288-89-7
M. Wt: 483.612
InChI Key: XWPQHPBYHQGJHF-UHFFFAOYSA-N
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Description

4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C30H33N3O3 and its molecular weight is 483.612. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of Derivatives

    Research by Zohdi, Osman, and Abdelhamid (1997) involved the synthesis of various heterocyclic compounds including imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and isoxazole derivatives, highlighting the versatility of similar compounds in organic synthesis (Zohdi, Osman, & Abdelhamid, 1997).

  • One-Pot Synthesis Methods

    Adib, Sheikhi, and Rezaei (2011) described a one-pot synthesis approach for imidazo[1,2-a]pyridines, which could be relevant for the efficient synthesis of related compounds (Adib, Sheikhi, & Rezaei, 2011).

Catalytic Applications

  • Gold(I)-Catalyzed Rearrangements: Hashmi, Yang, and Rominger (2012) explored the use of gold(I) catalysis in the rearrangement of silyloxy-1,5-enynes, a method potentially applicable to the synthesis of compounds like the one (Hashmi, Yang, & Rominger, 2012).

Optically Active Derivatives

  • Optically Active Imidazole N-Oxides: Mlostoń, Wróblewska, Obijalska, and Heimgartner (2013) synthesized optically active imidazole N-oxides, demonstrating the potential for creating chiral versions of related compounds (Mlostoń, Wróblewska, Obijalska, & Heimgartner, 2013).

Antimicrobial Activity

  • Antimicrobial Derivatives: Rusnak, Lytvyn, Skripskaya, Blinder, Pitkovych, Yagodinets, and Obushak (2019) reported on the synthesis and antimicrobial activity of derivatives containing imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, indicating the potential biological activity of similar compounds (Rusnak et al., 2019).

Radiolabeling and Imaging

  • Synthesis for Imaging Studies: Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, and Katsifis (2008) synthesized and evaluated substituted imidazo[1,2-a]pyridines for studying peripheral benzodiazepine receptors using positron emission tomography, an approach that could be adapted for similar compounds (Fookes et al., 2008).

properties

IUPAC Name

4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-20(2)22-12-14-25(15-13-22)36-19-24(34)18-33-28-11-7-5-9-26(28)31-30(33)23-16-29(35)32(17-23)27-10-6-4-8-21(27)3/h4-15,20,23-24,34H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPQHPBYHQGJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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